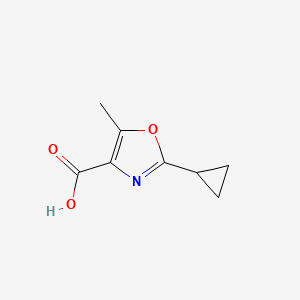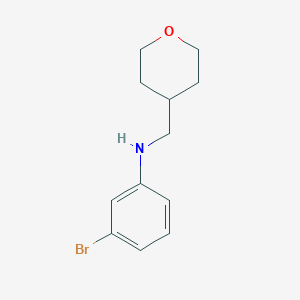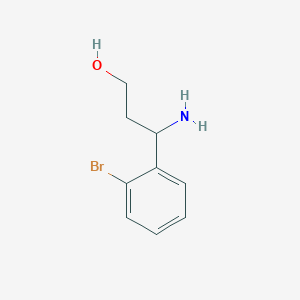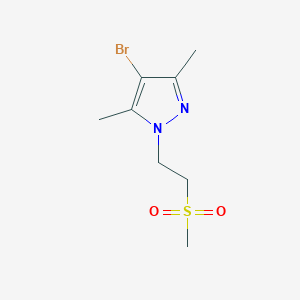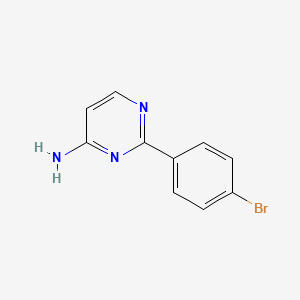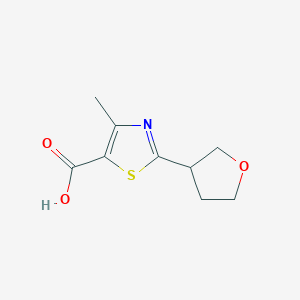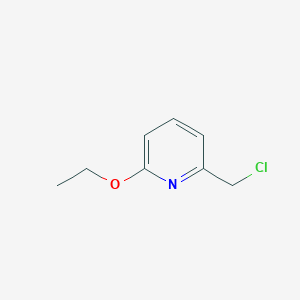
2-(Chloromethyl)-6-ethoxypyridine
Descripción general
Descripción
2-(Chloromethyl)-6-ethoxypyridine is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Ligand Applications
2-(Chloromethyl)-6-ethoxypyridine, a derivative of pyridine, plays a significant role in coordination chemistry. Derivatives of pyridine, such as 2-pyridone and its variants, have been extensively studied for their ability to act as bridging ligands, similar to carboxylates, in forming dimeric complexes with various metals. These complexes, incorporating elements like Cr, Mo, W, Ru, and Pt, demonstrate varied metal-metal bond orders, contributing to the understanding of metal-metal bonding. The structural chemistry of these complexes, along with their potential for forming larger polymetallic arrays, highlights the versatility of pyridine derivatives in coordination chemistry (Rawson & Winpenny, 1995).
Catalytic Applications in Organic and Macromolecular Chemistry
The catalytic applications of terpyridines and their transition metal complexes, closely related to this compound structures, are noteworthy. These compounds find use in diverse research fields, from materials science to biomedicinal chemistry and organometallic catalysis. They catalyze a wide array of reactions, ranging from artificial photosynthesis to organic transformations and polymerization reactions, showcasing the broad utility of pyridine-based ligands in catalysis (Winter, Newkome, & Schubert, 2011).
Lithiation and Synthesis Pathways
Research on the lithiation of chloro- and methoxypyridines, which are structurally similar to this compound, reveals intricate reaction pathways. Studies using deuterated probes have shown that the availability of specific protons on the pyridine nucleus is crucial for achieving complete lithiation, suggesting complex mechanisms involving precomplexation of lithium dialkylamides. These findings are pivotal for understanding the lithiation pathways and synthesizing pyridine derivatives with desired substitutions (Gros, Choppin, & Fort, 2003).
Solvent Extraction and Metal Complex Formation
Pyridine derivatives, similar to this compound, have been utilized in the selective solvent extraction of metals such as Palladium(II), Rhodium(III), and Platinum(IV) from hydrochloric acid solutions. The formation of 1:1 complexes with these metals, accompanied by chloride ions, exemplifies the utility of pyridine-based compounds in the selective extraction and purification of precious metals (Baba & Fukumoto, 1992).
Propiedades
IUPAC Name |
2-(chloromethyl)-6-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-8-5-3-4-7(6-9)10-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTGYQUOPUSLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


